molecular formula C18H16N2O3 B2806141 N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-32-6

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2806141
CAS No.: 941923-32-6
M. Wt: 308.337
InChI Key: BIGLAVPDLFGGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class of compounds, which are extensively studied for their broad biological activities, particularly as analgesics . Structurally, it features a quinolone core substituted with a 4-hydroxy-2-oxo group and an N-(4-ethylphenyl) carboxamide moiety. This compound is part of a family of derivatives where modifications to the N-substituent, quinolone ring substituents, or aromatic side chains significantly influence pharmacological properties .

Properties

IUPAC Name

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-7-9-12(10-8-11)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGLAVPDLFGGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or peracids.

    Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially leading to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

  • Reduction

Biological Activity

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxyquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antiviral properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₉N₂O₃
Molecular Weight 315.36 g/mol
CAS Number 941877-55-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various quinoline derivatives, including this compound. The compound has shown moderate activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound exhibits some antibacterial properties, further modifications may be necessary to enhance its efficacy against resistant strains.

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly against HIV. A study evaluated its ability to inhibit HIV replication in vitro.

Key Findings :

  • The compound demonstrated inhibitory effects on HIV integrase activity with an IC₅₀ value of approximately 50 µM.
  • While it showed promise in preliminary studies, further optimization is required to improve its antiviral potency.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in bacterial and viral replication processes. The presence of the hydroxy and carboxamide groups enhances its binding affinity to target sites.

Case Studies

  • Study on Antibacterial Efficacy : A research team synthesized a series of quinoline derivatives and tested their antibacterial effects using standard protocols. This compound was one of the compounds evaluated, showing significant activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains due to permeability issues.
  • Antiviral Screening : In a separate study focused on HIV inhibitors, derivatives of the quinoline scaffold were screened for their ability to inhibit viral replication. The compound exhibited moderate effects, suggesting a need for structural modifications to enhance its bioactivity.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against a range of bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents .

Synthesis Techniques

The synthesis of this compound has been explored through various methodologies:

Method Description Yield
Conventional SynthesisUtilizes standard organic reactions involving quinoline derivatives and carboxamides.Moderate
Nanocatalytic MethodsEmploys nanocatalysts to enhance reaction rates and yields significantly.High
Microwave-AssistedUses microwave irradiation to accelerate the synthesis process.High

These methods not only improve yield but also reduce reaction times and environmental impact .

Material Science

This compound has applications in material science due to its unique structural properties. It can be incorporated into polymers to enhance their thermal stability and mechanical properties. Research is ongoing to explore its use in coatings and composites .

Pharmaceutical Formulations

Given its biological activities, this compound is being investigated for incorporation into pharmaceutical formulations aimed at treating infections and cancers. Its solubility and stability profiles are critical factors being studied to optimize delivery methods .

Case Study 1: Anticancer Research

A recent study evaluated the efficacy of this compound against MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Comparison with Similar Compounds

Pyridylmethyl and Methoxy-Substituted Derivatives

  • N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 12): This derivative demonstrated 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral), surpassing standard analgesics . The 6,7-dimethoxy groups and pyridylmethyl substitution may enhance receptor binding, though evidence suggests that substituents on the quinolone ring generally have a weaker impact on activity compared to N-substituents . Hexahydroquinoline Analog (Compound 16): Removal of methoxy groups and hydrogenation of the quinolone benzene ring to a hexahydro structure yielded a more potent analog, though stability or pharmacokinetic issues were noted .

Chlorophenyl and Halogenated Derivatives

  • N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: This compound (CAS 302922-55-0) shares structural similarity but replaces the ethylphenyl group with a 3-chlorophenyl moiety. While activity data are unavailable, halogenated analogs often exhibit enhanced potency due to increased lipophilicity and target affinity .

Heterocyclic and Alkenyl Modifications

  • 1-(2-cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 36a): The cyanoethyl group and pyridylmethyl substitution conferred high analgesic activity, with metabolites (acid and amide) retaining efficacy .
  • 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide: The propenyl group and methoxyphenylmethyl substitution may alter metabolic stability compared to the ethylphenyl group in the target compound .

Pharmacokinetic and Structural Stability

  • Polymorphism: Hexahydroquinoline derivatives (e.g., N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide) face polymorphism challenges, which could affect bioavailability . No such issues are reported for the target compound.

Comparative Data Table

Compound Name Key Substituents Analgesic Activity (Writhing Reduction) Notes References
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide N-(4-ethylphenyl) Data not reported Lead compound for structural studies
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (12) N-(3-pyridylmethyl), 6,7-dimethoxy 75.3% at 20 mg/kg High activity, retained after modification
N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (16) Hexahydroquinoline core Higher than 12 (exact % unreported) Potent but potential stability issues
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide N-(3-chlorophenyl) Not quantified Halogenated analog with high lipophilicity
1-(2-cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (36a) 1-(2-cyanoethyl), N-(2-pyridylmethyl) High (metabolites also active) Enhanced receptor interaction

Q & A

Q. What are the key synthetic pathways for N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

The compound is synthesized via multi-step reactions involving quinoline core modifications. Typical steps include:

  • Cyclization : Formation of the quinoline ring using precursors like anthranilic acid derivatives.
  • Functionalization : Introduction of the 4-hydroxy and 2-oxo groups via oxidation or hydrolysis.
  • Carboxamide coupling : Reaction with 4-ethylphenylamine under reflux conditions, often using polar aprotic solvents (e.g., DMF) and coupling agents like T3P or EDC .
  • Purification : Techniques such as column chromatography or recrystallization ensure >95% purity .

Q. How is the compound structurally characterized?

Key methods include:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (SHELX software is commonly used for refinement) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., ethylphenyl integration at δ 1.2–1.4 ppm for CH₃).
  • FT-IR : Identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
    • HPLC : Monitors purity and stability under varying pH/temperature .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
  • Analgesic testing : Acetic acid-induced writhing in mice (dose-dependent reduction in writhing counts at 20 mg/kg) .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases (IC₅₀ values compared to reference inhibitors) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from:

  • Polymorphism : Different crystal forms (e.g., α- vs. β-forms) alter solubility and bioavailability. X-ray powder diffraction (XRPD) and DSC can identify polymorphic phases .
  • Experimental design : Standardize assays (e.g., animal strain, dosing regimen) and validate target engagement via SPR or ITC .
  • Impurity profiles : LC-MS to detect trace byproducts affecting activity .

Q. What role does polymorphism play in pharmacological properties?

Polymorphs exhibit distinct:

  • Solubility : Triclinic phases (α-form) show higher aqueous solubility than monoclinic (β-form) due to lattice energy differences .
  • Bioactivity : In analgesic models, the α-form reduced writhing by 60% vs. 30% for the β-form, linked to faster dissolution rates .
  • Stability : Accelerated stability studies (40°C/75% RH) reveal polymorphic transitions over time, requiring formulation adjustments .

Q. How can synthetic yield and purity be optimized?

Strategies include:

  • Catalyst screening : Pd/C or CuI for Suzuki couplings (improves aryl group attachment efficiency) .
  • Solvent optimization : DMSO enhances carboxamide coupling yields vs. THF .
  • Process control : Real-time reaction monitoring via in situ IR or Raman spectroscopy minimizes side reactions .

Q. What computational methods predict structure-activity relationships (SAR)?

Advanced approaches:

  • Molecular docking : AutoDock Vina assesses binding to COX-2 (PDB: 5KIR) or bacterial topoisomerases .
  • QSAR modeling : Hammett constants correlate electron-withdrawing groups (e.g., 4-Cl) with enhanced antimicrobial activity .
  • DFT calculations : Predict redox potentials for oxidative degradation pathways .

Q. How is stability under physiological conditions analyzed?

Methodologies include:

  • Forced degradation : Exposure to UV light, H₂O₂, or acidic/basic conditions, followed by HPLC-UV to quantify degradation products .
  • Plasma stability assays : Incubation with rat/human plasma (37°C, 24h) measures parent compound depletion via LC-MS/MS .
  • Accelerated aging : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>200°C for anhydrous forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.